REACTION_SMILES
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[CH3:1][O:2][P:3]([O:4][CH3:5])[O:6][CH3:7].[Cl:8][c:9]1[cH:10][cH:11][c:12]([CH2:13][Br:14])[cH:15][cH:16]1>>[CH3:1][O:2][P:3]([O:4][CH3:5])(=[O:6])[CH2:13][c:12]1[cH:11][cH:10][c:9]([Cl:8])[cH:16][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(CBr)cc1
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Name
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Type
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product
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Smiles
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COP(=O)(Cc1ccc(Cl)cc1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |